2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline, also known as MPQ, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ has been found to possess various biochemical and physiological effects, making it an interesting compound for further research.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. This inhibition leads to the disruption of various cellular pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to inhibit the proliferation of cancer cells and to reduce tumor growth in animal models. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its high potency. The compound has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. One potential direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in combination with other anticancer drugs. This may improve the efficacy of the treatment and reduce the potential toxicity of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. Another future direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline and to identify potential targets for the compound.
Synthesemethoden
The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline involves the reaction of 4-(1-piperidinyl)aniline and 4-morpholinecarboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been extensively studied for its potential therapeutic applications. The compound has been found to possess anticancer properties and has been investigated for the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(4-piperidin-1-ylquinazolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-8-20(9-5-1)16-14-6-2-3-7-15(14)18-17(19-16)21-10-12-22-13-11-21/h2-3,6-7H,1,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHHUHYEOQROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.